molecular formula C12H16O2 B11960724 Methyl 2,3,5,6-tetramethylbenzoate CAS No. 22524-51-2

Methyl 2,3,5,6-tetramethylbenzoate

Katalognummer: B11960724
CAS-Nummer: 22524-51-2
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: GMSOGDJHFPQOBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3,5,6-tetramethylbenzoate is an organic compound with the molecular formula C12H16O2 It is an ester derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by four methyl groups at the 2, 3, 5, and 6 positions, and the carboxyl group is esterified with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3,5,6-tetramethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acid groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Tetramethylterephthalic acid.

    Reduction: 2,3,5,6-tetramethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,3,5,6-tetramethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of esters with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which methyl 2,3,5,6-tetramethylbenzoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2,3,4,6-tetramethylbenzoate: Similar structure but with different methyl group positions.

    Methyl benzoate: Lacks the additional methyl groups on the benzene ring.

    Ethyl 2,3,5,6-tetramethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2,3,5,6-tetramethylbenzoate is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable in specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

22524-51-2

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

methyl 2,3,5,6-tetramethylbenzoate

InChI

InChI=1S/C12H16O2/c1-7-6-8(2)10(4)11(9(7)3)12(13)14-5/h6H,1-5H3

InChI-Schlüssel

GMSOGDJHFPQOBM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)C(=O)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.